molecular formula C13H19ClN2O2 B1395005 2-(4-Piperidinyl)ethyl isonicotinate hydrochloride CAS No. 1219979-31-3

2-(4-Piperidinyl)ethyl isonicotinate hydrochloride

Cat. No. B1395005
CAS RN: 1219979-31-3
M. Wt: 270.75 g/mol
InChI Key: YLDKWIUDZDUVJZ-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl isonicotinate hydrochloride, also known as 4-Piperidin-2-yl-ethyl isonicotinate hydrochloride, is an organic compound with a wide range of applications in the fields of biochemistry, physiology, and medical research. It is a derivative of isonicotinic acid and is used as a reagent in a variety of laboratory experiments.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Ethyl 4-Piperidingcarboxylate : This compound is synthesized from isonicotinic acid through esterification and hydrogenation, serving as an important intermediate in chemical reactions (Chen Ying-qi, 2007).

  • Development of Multi-Kilogram-Scale Synthesis of AZD1283 : This study describes the synthesis of a selective and reversible antagonist of the P2Y12 receptor, highlighting the use of 4-piperidinecarboxylic acid in its production (S. Andersen et al., 2013).

Enzymatic Synthesis

  • Enzymatic Synthesis of Isoniazid in Non-Aqueous Medium : This research discusses the reaction of ethyl isonicotinate with hydrazine hydrate to produce isoniazid, an important agent in tuberculosis treatment (G. Yadav, S. S. Joshi, P. S. Lathi, 2005).

Anticancer Agents

  • Synthesis of Propanamide Derivatives as Anticancer Agents : This study involves synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate their potential as anticancer agents (A. Rehman et al., 2018).

Antimicrobial Activities

  • Synthesis of N-Substituted Acetamide Derivatives for Antibacterial Activity : This paper discusses the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials (Kashif Iqbal et al., 2017).

  • Synthesis of Piperidinyl Tetrahydrothieno Isoquinolines for Antimicrobial Activities : This research focuses on synthesizing 1,3-thiazin-2-imino hydrochloride and its screening for microbial activities (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).

properties

IUPAC Name

2-piperidin-4-ylethyl pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(12-3-8-15-9-4-12)17-10-5-11-1-6-14-7-2-11;/h3-4,8-9,11,14H,1-2,5-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDKWIUDZDUVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidinyl)ethyl isonicotinate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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